![molecular formula C16H11ClN6O2S B2455970 5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903684-44-5](/img/structure/B2455970.png)
5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Thiadiazines, on the other hand, are another class of heterocyclic compounds that have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives involves various synthetic approaches . For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The structure of these compounds is quite complex. Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Antifungal Activity
Pyridazine derivatives, including the compound , have been investigated for their antifungal properties. In a study by Wu et al., novel pyridazine derivatives were synthesized from easily accessible starting materials, mucochloric acid, and benzene. Some of these compounds displayed good antifungal activities against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Further research could explore the mechanism of action and optimize the structure for enhanced antifungal efficacy.
Antiproliferative and Antiviral Potential
While specific studies on this compound are limited, related indole derivatives have shown promise in antiproliferative and antiviral applications. For instance, pyrimidine-derived indole ribonucleosides exhibited in vitro antiproliferative activity against cancer cell lines . Investigating the effects of our compound on cancer cells and viral pathogens could provide valuable insights.
Agricultural Science: Plant Growth Regulation
Pyridazine derivatives have immense potential in agricultural science. They can serve as plant growth regulators and crop protection agents. Modification of the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold by introducing suitable substituents at the N-2 position could lead to compounds with potent activity. Incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring may enhance its efficacy . Researchers could explore its impact on plant growth, stress tolerance, and disease resistance.
Other Potential Applications
Although not extensively studied, pyridazine derivatives have been investigated in various contexts:
- Insecticides : Some pyridazine derivatives exhibit insecticidal properties . Further exploration could reveal their effectiveness against specific pests.
- Anti-inflammatory Agents : Given the diverse bioactivities of pyridazine derivatives, investigating their anti-inflammatory potential could be worthwhile .
- Herbicides : Pyridazine-based compounds might have applications as herbicides .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antiproliferative action against human colon cancer cell lines .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Similar compounds have been found to incite the mitochondrial apoptotic pathway .
Result of Action
Similar compounds have shown notable cytotoxicity in certain cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2S/c17-11-5-10(6-18-16(11)25)15(24)19-7-14-21-20-13-2-1-12(22-23(13)14)9-3-4-26-8-9/h1-6,8H,7H2,(H,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHHMVPBAFDRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)
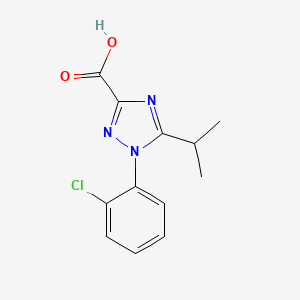
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)
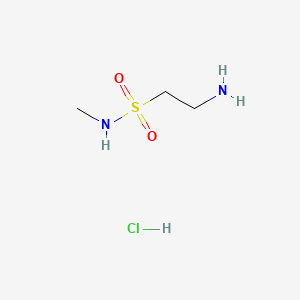

![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)
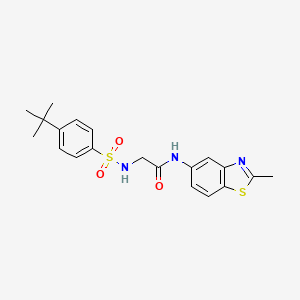
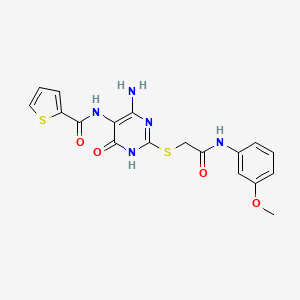
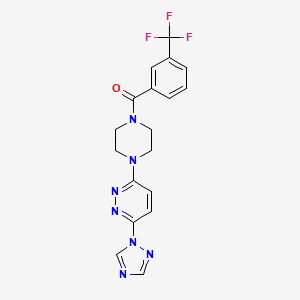
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)
![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)

